molecular formula C12H5Cl5 B1582782 3,3',4,5,5'-Pentachlorobiphenyl CAS No. 39635-33-1

3,3',4,5,5'-Pentachlorobiphenyl

Cat. No. B1582782
CAS RN: 39635-33-1
M. Wt: 326.4 g/mol
InChI Key: MXVAYAXIPRGORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3',4,5,5'-Pentachlorobiphenyl, commonly referred to as PCB-5, is a synthetic organic chemical compound that belongs to the family of polychlorinated biphenyls (PCBs). PCB-5 is an extremely stable and persistent compound that is resistant to breakdown by natural processes, making it a long-lasting pollutant in the environment. PCB-5 is a colorless, odorless, and tasteless solid that is insoluble in water, but soluble in organic solvents. It has a low vapor pressure and is not volatile. PCB-5 can be found in a variety of industrial and consumer products, including paints, adhesives, sealants, and electrical insulation.

Scientific Research Applications

Photodechlorination Pathways

  • Reductive Dechlorination : A study explored the photodechlorination pathways of 3,3',4,5,5'-pentachlorobiphenyl (PentaCB) under UV irradiation in alkaline 2-propanol. The study found that steric and electronic effects significantly influence the dechlorination pattern of these substrates (Yao et al., 1997).

Binding Interactions and Molecular Simulations

  • Interaction with Pepsin : Research conducted using density functional theory calculation and molecular simulations investigated the interaction of 3,3',4,4',5-pentachlorobiphenyl with pepsin. The study suggests that this compound could potentially bind to the hydrophobic cavity of pepsin, influencing the enzyme's secondary structure (Yue et al., 2020).

Chemical Properties and Reactions

  • Density Functional Theory Studies : A study using density functional theory provided insights into the adiabatic ionization potentials and electron affinities of various polychlorinated biphenyls, including 3,3',4,5,5'-pentachlorobiphenyl. It highlighted the importance of the planarity of the ions' structure (Arulmozhiraja et al., 2002).

Environmental Impact and Metabolism

  • Tissue Localization in Mice : A study observed the specific accumulation of certain pentachlorobiphenyls, including 3,3',4,5,5'-pentachlorobiphenyl, in the lung parenchyma of mice, suggesting a unique affinity of these compounds for certain tissues (Brandt et al., 1981).

Solubility and Catalytic Reduction

  • Solubility in Supercritical Fluids : Research on the solubility of various polychlorinated biphenyl congeners, including 3,3',4,5,5'-pentachlorobiphenyl, in supercritical fluids like CO2, revealed insights into their solubility behavior, which is crucial for understanding their environmental distribution and potential remediation (Anitescu & Tavlarides, 1999).

Photolysis and Degradation Studies

  • Photolysis in Solution : A study on the photolysis of 3,3’,4,4’,5‐pentachlorobiphenyl in solution identified the major photoproducts and suggested pathways of photodegradation, which is vital for understanding how these compounds break down in the environment (Miao et al., 1997).

Neurotoxic Effects and Immunotoxicity

  • Neurotoxic and Immunotoxic Effects : Research has been conducted on the neurotoxic effects of neonatal exposure to different polychlorinated biphenyls, including 3,3',4,4',5-pentachlorobiphenyl, in mice. These studies provide critical insights into the potential health risks associated with exposure to these compounds (Eriksson & Fredriksson, 1998).

properties

IUPAC Name

1,2,3-trichloro-5-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-1-6(2-9(14)5-8)7-3-10(15)12(17)11(16)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVAYAXIPRGORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074145
Record name 3,3',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,5,5'-Pentachlorobiphenyl

CAS RN

39635-33-1
Record name PCB 127
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39635-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,5,5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,5,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01N0V0N4S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',4,5,5'-Pentachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
3,3',4,5,5'-Pentachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
3,3',4,5,5'-Pentachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
3,3',4,5,5'-Pentachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
3,3',4,5,5'-Pentachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
3,3',4,5,5'-Pentachlorobiphenyl

Citations

For This Compound
76
Citations
K Yamazaki, M Suzuki, T Itoh… - The journal of …, 2011 - academic.oup.com
Coplanar polychlorinated biphenyls included in dioxin-like compounds are bio-accumulated and adversely affect wildlife and human health. Although many researchers have studied …
Number of citations: 52 academic.oup.com
E Mannila - Chemosphere, 1992 - Elsevier
The synthesis and structure verification of two previously uncharacterized polychlorinated biphenyl (PCB) congeners mono- ortho -substituted 2,3,3′,4,5′-pentachlorobiphenyl (PCB …
Number of citations: 3 www.sciencedirect.com
GRW Denton - Chemosphere, 1979 - Elsevier
Knowing that the RI value of each peak from reductive deamination and the Sandmeyer reaction lay somewhere between those of the delimiting Aroclor 1254 peaks, it was possible to …
Number of citations: 1 www.sciencedirect.com
AP Brown, J Olivero-Verbel, WL Holdan… - Toxicological …, 1998 - academic.oup.com
Polychlorinated biphenyls (PCBs) rapidly stimulate polymor-phonuclear leukocytes (neutrophils) in vitro to produce superoxide anion (O 2 − . This response results from activation of …
Number of citations: 50 academic.oup.com
M Fránek, A Deng, V Kolář, J Socha - Analytica chimica acta, 2001 - Elsevier
The development of competitive enzyme-linked immunosorbent assays (ELISAs) based on polyclonal antibodies for coplanar congeners is described. As a first step to developing the …
Number of citations: 53 www.sciencedirect.com
TR Glass, N Ohmura, H Saiki, K Sawadaishi… - Analytica chimica …, 2004 - Elsevier
Three polychlorinated biphenyls (PCBs) widely recognized as being among the most toxic, 3,3′,4,4′-tetrachlorobiphenyl (PCB77), 3,3′,4,4′,5-pentachlorobiphenyl (PCB126) and 3,…
Number of citations: 27 www.sciencedirect.com
AG Schuur, FF Legger, ME van Meeteren… - Chemical research in …, 1998 - ACS Publications
Earlier studies in our laboratory showed that hydroxylated metabolites of polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs) competitively …
Number of citations: 185 pubs.acs.org
Y Yao, K Kakimoto, HI Ogawa, Y Kato, Y Hanada… - Chemosphere, 1997 - Elsevier
The photodechlorination pathways of 3,3′,4,5,5′-pentachlorobiphenyl (3,3′,4,5,5′-PentaCB) and the related lower polychlorinated biphenyl congeners irradiated at 254 nm in …
Number of citations: 27 www.sciencedirect.com
S Pang, JQ Cao, BH Katz, CL Hayes, TR Sutter… - Biochemical …, 1999 - Elsevier
The effects of a series of non-ortho-substituted polychlorinated biphenyls (PCBs) on human cytochrome P450 1A1 (CYP1A1), a 17β-estradiol (E 2 ) 2-hydroxylase, and P450 1B1 (…
Number of citations: 91 www.sciencedirect.com
S Kitamura, N Jinno, T Suzuki, K Sugihara, S Ohta… - Toxicology, 2005 - Elsevier
The thyroid hormone-disrupting activity of hydroxylated PCBs was examined. 4-Hydroxy-2,2′,3,4′,5,5′-hexachlorobiphenyl (4-OH-2,2′,3,4′,5,5′-HxCB), 4-hydroxy-3,3′,4′,5-…
Number of citations: 151 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.